6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol
Overview
Description
6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol, also known as ADPA, is a highly explosive compound that has been widely used in the field of energetic materials. It is a nitrogen-rich compound that possesses high energy content due to its unique molecular structure.
Mechanism of Action
The mechanism of action of 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol involves the release of energy upon decomposition. 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol undergoes rapid decomposition upon ignition, resulting in the release of nitrogen gas, water vapor, and carbon dioxide. The energy released during this process can be harnessed for various applications.
Biochemical and Physiological Effects:
6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol has not been extensively studied for its biochemical and physiological effects, as it is primarily used in the field of energetic materials. However, some studies have suggested that 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol may have potential as an anti-tumor agent due to its ability to induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol in lab experiments is its high energy content, which makes it an ideal candidate for various applications. However, 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol is highly explosive and requires careful handling and storage. It also poses a significant safety risk and must be used with caution.
Future Directions
There are several future directions for the research and development of 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol. One potential area of focus is the development of more efficient synthesis methods that can produce 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol with higher purity and yield. Another area of interest is the investigation of 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol's potential as an anti-tumor agent. Additionally, there is a need to explore new applications for 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol in the field of energetic materials, such as its use as a sensitizing agent in explosives or as a component in rocket propellants.
Conclusion:
In conclusion, 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol is a highly explosive compound that has been extensively studied for its potential applications in the field of energetic materials. Its unique molecular structure and high energy content make it an ideal candidate for various applications. While 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol poses significant safety risks and requires careful handling, it has the potential to be a valuable tool in research and development. Further research is needed to explore new applications for 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol and to develop more efficient synthesis methods.
Scientific Research Applications
6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol has been extensively studied for its potential applications in the field of energetic materials. It has been used as a high-performance explosive and propellant due to its high energy content. 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol has also been investigated for its use as a sensitizing agent in explosives and as a component in rocket propellants.
properties
IUPAC Name |
1-hydroxy-6-imino-3,5-dinitropyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O5/c5-1-3(9(12)13)7-4(10(14)15)2(6)8(1)11/h5,11H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJXXPXHXGOTOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N)N1O)[N+](=O)[O-])[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625105 | |
Record name | 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol | |
CAS RN |
194486-77-6 | |
Record name | 6-Amino-2-imino-3,5-dinitropyrazin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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